molecular formula C17H18N2O3S B11996852 Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate

Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate

Cat. No.: B11996852
M. Wt: 330.4 g/mol
InChI Key: BLYDLVLOOAJCFO-UHFFFAOYSA-N
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Description

Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate is a complex organic compound with the molecular formula C18H17N3O4. This compound is known for its unique chemical structure, which includes a phenylcarbamate group, a thioether linkage, and a 4-toluidino substituent. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate typically involves multiple steps. One common method includes the reaction of 4-toluidine with ethyl chloroformate to form an intermediate, which is then reacted with 2-mercaptoacetophenone under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thioether linkage, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[2-oxo-2-(2-toluidino)ethyl]thio}phenylcarbamate
  • Methyl 4-{[2-oxo-2-(3-toluidino)ethyl]thio}phenylcarbamate
  • Methyl 4-{[2-oxo-2-(4-anilino)ethyl]thio}phenylcarbamate

Uniqueness

Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate is unique due to its specific substitution pattern and the presence of the 4-toluidino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl N-[4-[2-(4-methylanilino)-2-oxoethyl]sulfanylphenyl]carbamate

InChI

InChI=1S/C17H18N2O3S/c1-12-3-5-13(6-4-12)18-16(20)11-23-15-9-7-14(8-10-15)19-17(21)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

BLYDLVLOOAJCFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NC(=O)OC

Origin of Product

United States

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